molecular formula C18H14Cl2N2O2 B2519837 2,5-dichloro-N-(2-(quinolin-8-yloxy)ethyl)benzamide CAS No. 1207003-83-5

2,5-dichloro-N-(2-(quinolin-8-yloxy)ethyl)benzamide

Cat. No.: B2519837
CAS No.: 1207003-83-5
M. Wt: 361.22
InChI Key: MVKDOCYDVJKVBJ-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(2-(quinolin-8-yloxy)ethyl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a quinoline moiety linked to a benzamide structure through an ethyl chain.

Scientific Research Applications

2,5-dichloro-N-(2-(quinolin-8-yloxy)ethyl)benzamide has several scientific research applications, including:

Future Directions

Quinoline derivatives are a promising area of research due to their wide range of biological activities and applications in various fields . Future research could focus on synthesizing new quinoline derivatives, investigating their biological activities, and exploring their potential applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2-(quinolin-8-yloxy)ethyl)benzamide typically involves the following steps:

    Formation of the Quinoline Moiety: The quinoline nucleus can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Doebner-Miller reaction. These methods involve the cyclization of aniline derivatives with aldehydes or ketones in the presence of acidic catalysts.

    Etherification: The quinoline moiety is then reacted with an appropriate alkyl halide (e.g., 2-chloroethyl chloride) in the presence of a base (e.g., potassium carbonate) to form the quinolin-8-yloxyethyl intermediate.

    Amidation: The final step involves the reaction of the quinolin-8-yloxyethyl intermediate with 2,5-dichlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(2-(quinolin-8-yloxy)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: The chloro groups on the benzamide ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles (e.g., amines) in the presence of a base (e.g., sodium hydroxide).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Substituted benzamide derivatives.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2-(quinolin-8-yloxy)ethyl)benzamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, inhibiting DNA synthesis and leading to cell death. Additionally, the compound can inhibit enzymes such as topoisomerases and kinases, disrupting cellular signaling pathways and inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-(quinolin-8-yloxy)ethyl)benzamide
  • 2,5-dichloro-N-(quinolin-8-ylmethyl)aniline
  • 2-(5,7-dibromoquinolin-8-yloxy)-N′-(4-hydroxy-3-methoxybenzylidene)acetohydrazide

Uniqueness

2,5-dichloro-N-(2-(quinolin-8-yloxy)ethyl)benzamide is unique due to the presence of both chloro groups on the benzamide ring and the quinolin-8-yloxyethyl linkage. This structural feature enhances its biological activity and makes it a valuable compound for medicinal chemistry research .

Properties

IUPAC Name

2,5-dichloro-N-(2-quinolin-8-yloxyethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O2/c19-13-6-7-15(20)14(11-13)18(23)22-9-10-24-16-5-1-3-12-4-2-8-21-17(12)16/h1-8,11H,9-10H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKDOCYDVJKVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCNC(=O)C3=C(C=CC(=C3)Cl)Cl)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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